molecular formula C8H10N2O2 B2714388 Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- CAS No. 1469286-32-5

Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)-

Cat. No. B2714388
CAS RN: 1469286-32-5
M. Wt: 166.18
InChI Key: ZYVKQFYWVKXQGD-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .


Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is an intermediate in organic synthesis and is a precursor to cyclobutylamine . It can also be used as a reactant to synthesize lithium coordination polymer by treating with lithium carbonate .


Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In cyclobutanecarboxylic acid, this ring is attached to a carboxyl group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .


Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless nonvolatile liquid . It has a molar mass of 100.117 g·mol −1 . It has a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

Safety and Hazards

Cyclobutanecarboxylic acid is labeled as a dangerous substance according to GHS labelling . The hazard statements include H302, H312, H314, H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .

Future Directions

Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

properties

IUPAC Name

1-pyrazol-1-ylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)10-6-2-5-9-10/h2,5-6H,1,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVKQFYWVKXQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1469286-32-5
Record name 1-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate (688 mg, 3.54 mmol) were added tetrahydrofuran (8 mL) and water (0.9 mL). Aqueous sodium hydroxide (1N, 4 mL, 4 mmol) was added to the mixture. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and to the residue was added aqueous hydrochloric acid (1N, 1 mL). The mixture was extracted with dichloromethane (3×). The combined organics were dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound (108.9 mg). The material was used without further purification.
Name
ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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